2-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazole
Overview
Description
The compound “2-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazole” is a type of organic compound that contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one oxygen atom, and one nitrogen atom. The “3,5-Dimethoxyphenyl” part of the name indicates that there is a phenyl (benzene) ring attached to the oxadiazole ring, with methoxy (-OCH3) groups attached to the 3rd and 5th positions of the phenyl ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the planar oxadiazole and phenyl rings, with the methoxy groups adding some steric bulk. The presence of the oxygen and nitrogen atoms in the oxadiazole ring would also introduce some polarity to the molecule .Chemical Reactions Analysis
In terms of reactivity, the oxadiazole ring is generally quite stable and resistant to hydrolysis. The methoxy groups could potentially be cleaved under acidic or basic conditions to yield hydroxyl groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar oxadiazole ring and the methoxy groups could enhance its solubility in polar solvents .Scientific Research Applications
Anticancer Activity
The design and synthesis of 1,3,4-oxadiazole derivatives have been extensively explored for their potential anticancer properties. For instance, compounds bearing the 2-positioned 2,5-dimethoxyphenyl substituent have shown superior activity against human cancer cell lines, particularly breast cancer cells, highlighting their promise in anticancer drug development (Polkam et al., 2021).
Antimicrobial Activity
Research into 2-(2,4-dimethoxyphenyl)-1,3,4-oxadiazole derivatives has identified some compounds with significant antimicrobial activity, comparable to commercial antibiotics. These findings suggest a potential for these compounds in treating infections caused by resistant strains (Mohana, 2013).
Antiproliferative and Antimicrobial Effects
1,3,4-Oxadiazole N-Mannich bases exhibit promising antimicrobial and anti-proliferative activities, with certain derivatives showing broad-spectrum antibacterial activities and potent action against Gram-positive bacteria. Additionally, their anti-proliferative activity against various cancer cell lines further underscores the therapeutic potential of these compounds (Al-Wahaibi et al., 2021).
Luminescent Properties
The spectral luminescent properties of oxadiazole derivatives have been studied, revealing high quantum yield luminescence in both polar and nonpolar solvents for compounds with specific substituents. This characteristic makes them suitable for applications in optical materials and devices (Mikhailov et al., 2018).
Electrical and Optical Applications
Substituted 2,5-diphenyl-1,3,4-oxadiazoles have been reported as luminescent materials in light-emitting diodes (LEDs), showcasing efficient blue and green emission. The development of these compounds for use in LEDs suggests their significance in advancing display and lighting technologies (Kaminorz et al., 2000).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds such as futibatinib have been found to target the Fibroblast Growth Factor Receptor (FGFR) pathway, which plays a key role in cell proliferation, differentiation, migration, and survival .
Mode of Action
For instance, Futibatinib is a selective, irreversible inhibitor of FGFR 1, 2, 3, and 4 . It binds to the FGFR kinase domain by forming a covalent bond with cysteine in the ATP-binding pocket . Upon binding to FGFR, Futibatinib blocks FGFR phosphorylation and downstream signaling pathways .
Biochemical Pathways
Related compounds have been shown to affect pathways involving reactive oxygen species (ros) generation . For example, the synthetic chalcone derivative DPP23 exerts antitumor activity through ROS-mediated apoptosis in cancer cells .
Result of Action
Similar compounds have been shown to induce apoptosis in cancer cells . For instance, DPP23 has been found to exert antitumor activity through ROS-mediated apoptosis in cancer cells .
Biochemical Analysis
Biochemical Properties
2-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as glutathione S-transferases (GSTs) and superoxide dismutases (SODs). These interactions often involve the modulation of enzyme activity, either through inhibition or activation, which can influence the overall biochemical pathways within the cell .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce reactive oxygen species (ROS) generation, leading to oxidative stress and apoptosis in cancer cells . Additionally, it affects the expression of genes involved in glutathione metabolism, such as CHAC1, GCLC, and G6PD, which are crucial for maintaining cellular redox balance .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit certain kinases, thereby affecting downstream signaling pathways. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound may undergo degradation, leading to changes in its biochemical activity. Long-term exposure to this compound has been observed to cause sustained oxidative stress and alterations in cellular metabolism .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, it may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress. At higher doses, it can cause toxic effects, including cellular damage and apoptosis. These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation. This compound can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism. Understanding these metabolic pathways is crucial for predicting the compound’s behavior in biological systems .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported into the mitochondria, where it can exert its effects on mitochondrial function and oxidative stress .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression .
Properties
IUPAC Name |
2-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-13-8-3-7(4-9(5-8)14-2)10-12-11-6-15-10/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKILQBDRRZIMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NN=CO2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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